molecular formula C8H6N2O2 B1391334 Imidazo[1,5-A]pyridine-8-carboxylic acid CAS No. 697739-13-2

Imidazo[1,5-A]pyridine-8-carboxylic acid

Cat. No. B1391334
M. Wt: 162.15 g/mol
InChI Key: ZGKISOIXEAIYMJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-8-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of this compound has been a subject of intense research for numerous decades .


Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridine-8-carboxylic acid involves a large number of transformations to conveniently access it from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for its synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines .


Molecular Structure Analysis

The molecular structure of Imidazo[1,5-A]pyridine-8-carboxylic acid is represented by the formula C8H6N2O2 . The InChI Code for this compound is 1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H, (H,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Imidazo[1,5-A]pyridine-8-carboxylic acid include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A metal-free sequential dual oxidative amination of C (sp 3)-H bonds under ambient conditions also affords imidazo [1,5- a ]pyridines in very good yields .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-8-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 162.15 . The compound should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthesis Techniques

Imidazo[1,5-a]pyridine-8-carboxylic acid and related compounds are synthesized using various methods. Efficient preparation methods have been developed, such as the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to high preparative yields of imidazo[1,5-a]pyridine-1-carboxylic acids through haloform cleavage (Tverdiy et al., 2016). Additionally, one-pot syntheses starting from carboxylic acid and 2-methylaminopyridines have been achieved, allowing the introduction of various substituents (Crawforth & Paoletti, 2009).

Photophysical Properties

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated for their photophysical features. These compounds exhibit remarkable solvatochromic behavior, making them suitable candidates as cell membrane probes. Their interaction with liposomes as artificial membrane models has shown successful intercalation in the lipid bilayer, which is crucial for monitoring cellular health and biochemical pathways (Renno et al., 2022).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, showcasing their potential in various chemical applications (Alcarazo et al., 2005).

Antimicrobial Activity

Some derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antimicrobial activity. These compounds, specifically imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, have shown promising results against various microbial strains, indicating their potential in developing new antimicrobial agents (Turan-Zitouni et al., 2001).

Antimycobacterial Properties

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads. These inhibitors are selective for Mycobacterium tuberculosis and show no activity against other gram-positive or gram-negative pathogens. This discovery is significant in the context of tuberculosis treatment (Ramachandran et al., 2013).

Safety And Hazards

This compound is considered hazardous. It may cause harm if swallowed, inhaled, or comes in contact with skin or eyes . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

The synthesis of Imidazo[1,5-A]pyridine-8-carboxylic acid has been a subject of intense research for numerous decades . Given its significance in a large number of agrochemicals and pharmaceuticals, it is likely that research will continue to explore new synthetic methodologies and applications for this compound .

properties

IUPAC Name

imidazo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKISOIXEAIYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666331
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-8-carboxylic acid

CAS RN

697739-13-2
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-8-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) was recently identified as a full antagonist of the androgen …
Number of citations: 79 pubs.acs.org

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